molecular formula C4H8N4S B2846479 N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine CAS No. 72269-96-6

N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B2846479
CAS No.: 72269-96-6
M. Wt: 144.2
InChI Key: HSIDPCSFALZPHF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted thiadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its non-methylated counterparts.

Properties

IUPAC Name

2-N,2-N-dimethyl-1,3,4-thiadiazole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIDPCSFALZPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72269-96-6
Record name N2,N2-dimethyl-1,3,4-thiadiazole-2,5-diamine
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